N-cyclohexyl-3-methoxybenzamide vs. Pitolisant: High Nanomolar Affinity for Human Histamine H3 Receptor (H3R)
N-cyclohexyl-3-methoxybenzamide demonstrates sub-nanomolar binding affinity for the human recombinant H3 receptor (H3R), positioning it as a high-affinity ligand for this GPCR target [1]. While it is less potent than the clinical-stage H3R inverse agonist Pitolisant (Ki = 0.16 nM), its Kd of 1.35 nM confirms it as a viable scaffold for further optimization, offering a simpler chemical structure than the complex 3-(4-chlorophenyl)propyl derivative [2].
| Evidence Dimension | Binding Affinity (Kd) at Human H3R |
|---|---|
| Target Compound Data | Kd = 1.35 nM |
| Comparator Or Baseline | Pitolisant (H3R inverse agonist) |
| Quantified Difference | Pitolisant Ki = 0.16 nM (approx. 8.4-fold higher potency) |
| Conditions | Human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells, measured via furimazine substrate BRET assay after 30 min [1] |
Why This Matters
This quantifies the target compound as a sub-10 nM H3R binder, a potency threshold generally considered suitable for a high-quality chemical probe or lead-like scaffold in early-stage CNS drug discovery programs.
- [1] BindingDB. (n.d.). BDBM50538677 (CHEMBL4635634) - Binding affinity data for Histamine H3 receptor. Retrieved April 16, 2026. View Source
- [2] PubChem. (n.d.). Pitolisant. Retrieved April 16, 2026. View Source
